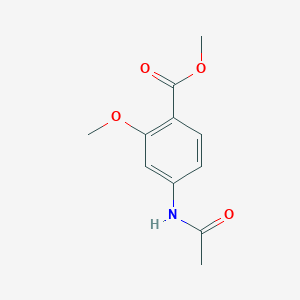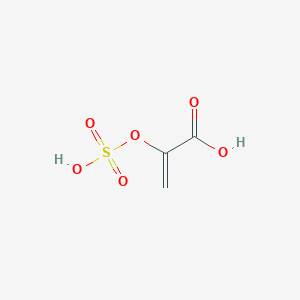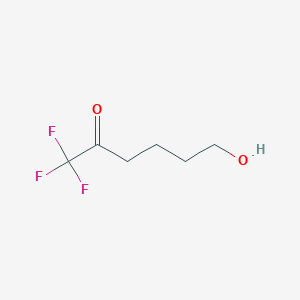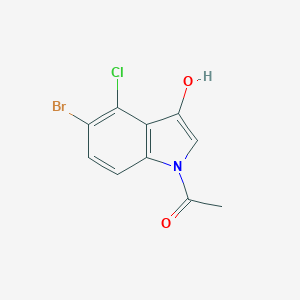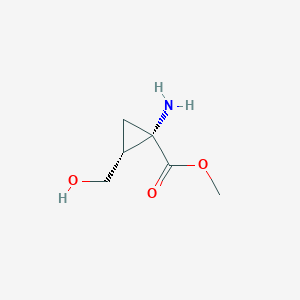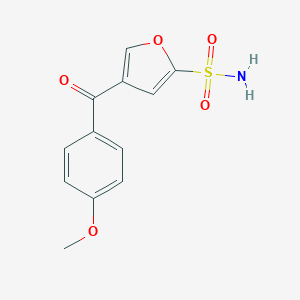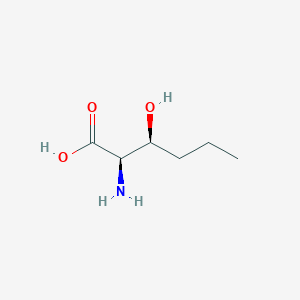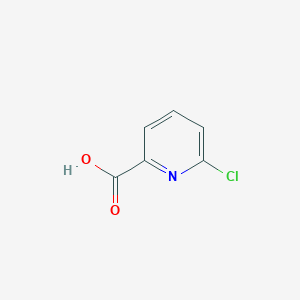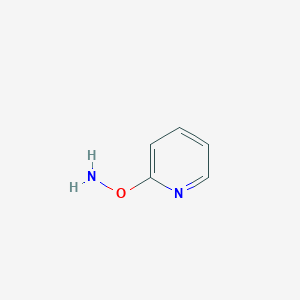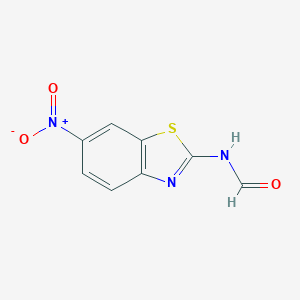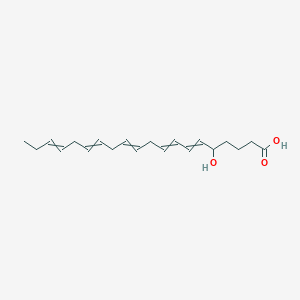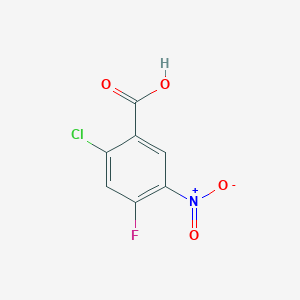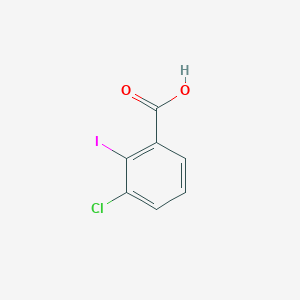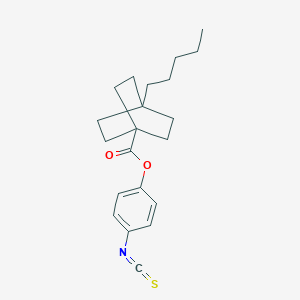
4-イソチオシアナトフェニル 4-ペンチルビシクロ
説明
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is a compound known for its unique liquid crystal properties. It is often used in the field of material science, particularly in the development of liquid crystal displays (LCDs). The compound has a molecular formula of C21H27NO2S and a molecular weight of 357.51 g/mol .
科学的研究の応用
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) due to its nematic liquid crystal properties.
Chemistry: Serves as a reagent in organic synthesis, particularly in the formation of thioureas and carbamates.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate typically involves the esterification of 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid with 4-isothiocyanatophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the isothiocyanate group under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include thioureas and carbamates.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is primarily related to its ability to form liquid crystal phases. The compound’s molecular structure allows it to align in a specific orientation, creating a nematic phase that is essential for liquid crystal displays. The isothiocyanate group can also interact with various biological molecules, making it useful in biochemical assays .
類似化合物との比較
Similar Compounds
- 4’-Pentyl-4-biphenylcarbonitrile
- Cholesteryl pelargonate
- 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate
- 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Uniqueness
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a bicyclo[2.2.2]octane core and an isothiocyanate functional group. This structure imparts distinct liquid crystal properties, making it highly valuable in the development of advanced display technologies and other material science applications .
特性
IUPAC Name |
(4-isothiocyanatophenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-2-3-4-9-20-10-13-21(14-11-20,15-12-20)19(23)24-18-7-5-17(6-8-18)22-16-25/h5-8H,2-4,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVNXOHCXCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401933 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121235-90-3 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural significance of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate in its liquid crystal behavior?
A1: The crystal structure of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate reveals key features contributing to its liquid crystal behavior. The molecule consists of a rigid core, incorporating an unusual eight-membered ring, connected to flexible chains. [] This structure leads to a layered packing arrangement along a specific axis and an imbricated pattern along the other two axes. [] This specific arrangement, where molecules are partially overlapping like tiles, is crucial for the formation of nematic liquid crystal phases.
Q2: How do the dipole moments of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate in its ground and excited states differ, and what is the significance of this difference?
A2: Research indicates that the dipole moment of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate in its excited state is higher than in its ground state. [] This difference is significant because it suggests an increased polarity in the excited state. This enhanced polarity can influence intermolecular interactions, particularly in the presence of electric fields, affecting the compound's electro-optical properties and its applications in liquid crystal displays.
Q3: How does the molecular structure of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate influence its optical properties under the influence of electric fields?
A3: The molecular structure of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate, particularly its rod-like shape and dipole moment, directly impacts its response to electric fields. [] When subjected to an electric field, the molecules tend to align themselves with the field direction. This alignment significantly alters the optical properties of the compound, influencing its light transmittance characteristics. This behavior forms the basis for its potential applications in electro-optical devices like liquid crystal displays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


